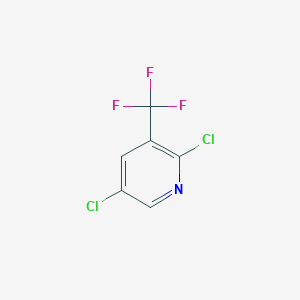

2,5-Dichloro-3-(trifluoromethyl)pyridine

Descripción

Significance of Trifluoromethylated Pyridines as Synthetic Intermediates

The introduction of a trifluoromethyl group into a pyridine (B92270) ring profoundly alters the molecule's electronic and physical properties, making trifluoromethylpyridines (TFMPs) highly sought-after intermediates in chemical synthesis. researchoutreach.org The CF3 group is a strong electron-withdrawing substituent, a feature that can enhance interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.com Its presence is a well-established strategy for improving the efficacy and pharmacokinetic profiles of drug candidates. bohrium.com

Key properties endowed by the trifluoromethyl group include:

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation. mdpi.com This can increase the in vivo half-life of a drug, a critical factor in pharmaceutical design. mdpi.com

Lipophilicity : The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes. mdpi.com

Bioisosterism : Due to its steric similarity to a chlorine atom and its electronic resemblance to a methyl group (while being metabolically stable), the trifluoromethyl group is often used as a bioisostere to fine-tune the properties of bioactive compounds. mdpi.comwikipedia.org

The strategic importance of TFMP intermediates is underscored by their central role in the production of numerous commercial products. researchoutreach.org In the agrochemical sector, which accounts for a major use of TFMP derivatives, these intermediates are foundational to the synthesis of high-efficiency insecticides, fungicides, and herbicides. jst.go.jpresearchoutreach.org For instance, derivatives of TFMPs are used to produce insecticides like Flonicamid and Sulfoxaflor, and fungicides such as Fluazinam. researchoutreach.org In the pharmaceutical industry, an estimated 40% of all fluorine-containing drugs on the market contain a trifluoromethyl group. researchoutreach.org While only a handful of TFMP-containing drugs have been approved, a significant number are currently in clinical trials, signaling a growing pipeline of future applications. researchoutreach.org The rapid and consistent increase in research and development involving TFMP derivatives since the 1980s highlights their sustained importance in modern chemistry. nih.gov

Table 1: Examples of Commercial Products Derived from Trifluoromethylpyridine Intermediates

| Product Name | Class | Application |

|---|---|---|

| Flonicamid | Insecticide | Effective against aphids and other sap-feeding insects. researchoutreach.org |

| Sulfoxaflor | Insecticide | Targets sap-feeding pests. researchoutreach.orgwikipedia.org |

| Fluazinam | Fungicide | Potent fungicide that interferes with fungal respiration. researchoutreach.org |

| Chlorfluazuron | Insecticide | Acts as an insect growth regulator. researchoutreach.org |

| Fluazifop-butyl | Herbicide | One of the first TFMP derivatives in the agrochemical market. jst.go.jpresearchoutreach.org |

Strategic Position of 2,5-Dichloro-3-(trifluoromethyl)pyridine within Halogenated Pyridine Frameworks

The synthetic utility of a halogenated pyridine is defined by the number, type, and position of its halogen atoms. Polychlorinated pyridines serve as versatile scaffolds, allowing for selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. nih.gov The compound this compound holds a strategic position within this class due to the distinct electronic environment of its two chlorine atoms, which allows for controlled, site-selective reactions.

The reactivity of the chlorine atoms at the C2 and C5 positions is not equivalent. This difference is governed by the electronic effects of both the pyridine ring nitrogen and the adjacent trifluoromethyl group.

C2-Position : The chlorine atom at the 2-position is significantly activated. It is ortho to the electron-withdrawing nitrogen atom of the pyridine ring and ortho to the powerful electron-withdrawing trifluoromethyl group at the C3 position. This dual activation makes the C2 position highly electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a metal catalyst (e.g., palladium) in cross-coupling reactions. nih.govmdpi.com

C5-Position : The chlorine atom at the 5-position is less activated. It is meta to the trifluoromethyl group and is not subject to the same degree of electronic activation as the C2 position.

This reactivity differential is the cornerstone of the compound's strategic value. It enables chemists to perform sequential functionalization, reacting the more labile C2-chloro substituent first under milder conditions, while leaving the C5-chloro group intact for a subsequent transformation. nih.govmdpi.com This stepwise approach is fundamental for building molecular complexity in a controlled manner. For example, a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction can be selectively performed at the C2 position, followed by a different coupling reaction at the C5 position to introduce a second point of diversity.

The synthesis of this compound itself places it within a network of halogenated intermediates. One documented method involves the regioselective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203) with hydrazine (B178648) to replace the C6 chlorine, followed by deamination with a hypochlorite (B82951) salt, yielding the target compound economically and in good yield. google.com This demonstrates its role as a downstream, value-added intermediate derived from more heavily chlorinated pyridine precursors. The demand for related isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), for crop protection products further illustrates the industrial importance of dichlorinated TFMP frameworks. jst.go.jpnih.gov

Table 2: Reactivity Profile of Chloro Substituents

| Position | Activating Factors | Relative Reactivity | Potential Transformations |

|---|---|---|---|

| C2-Cl | Ortho to ring nitrogen, Ortho to -CF3 group | High | Nucleophilic Aromatic Substitution, Suzuki, Stille, Buchwald-Hartwig Cross-Coupling |

| C5-Cl | Less electronic activation | Low | Can be functionalized after C2 modification under different conditions |

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTOGZRGRJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453042 | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70158-59-7 | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dichloro 3 Trifluoromethyl Pyridine

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of the synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine, ensuring the correct placement of the chloro and trifluoromethyl substituents on the pyridine (B92270) ring.

Transformation of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (B1334203)

A highly effective and regioselective method for preparing this compound involves a two-step transformation of 2,3,6-trichloro-5-(trifluoromethyl)pyridine. nih.gov This process is advantageous due to its high yield and selectivity, minimizing the formation of isomeric byproducts. nih.gov

The first step in this transformation is the regioselective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine (B178648). nih.gov This reaction selectively replaces the chlorine atom at the 6-position with a hydrazino group, yielding the intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine. nih.gov The reaction is typically carried out in an inert organic solvent, such as isopropanol, at temperatures ranging from 0°C to 100°C. nih.gov An acid acceptor base, like triethylamine, can optionally be used. nih.gov The selectivity of this hydrazinolysis is noteworthy, with the ratio of the desired 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine to the undesired 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine isomer being at least 10:1, and in some cases as high as 35:1. nih.gov

Table 1: Reaction Conditions for Hydrazinolysis

| Parameter | Condition |

| Starting Material | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine |

| Reagent | Hydrazine |

| Solvent | Inert organic solvent (e.g., isopropanol) |

| Temperature | 0°C to 100°C |

| Optional Base | Triethylamine |

| Product | 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine |

The second step involves the oxidative deamination of the 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine intermediate. nih.gov This is achieved by reacting the intermediate with a hypochlorite (B82951) salt, such as sodium hypochlorite, in an aqueous alkaline medium. nih.gov The reaction proceeds with the evolution of nitrogen gas and results in the formation of the final product, this compound. nih.gov The temperature for this step is generally maintained between 0°C and 70°C. nih.gov This two-step process from 2,3,6-trichloro-5-(trifluoromethyl)pyridine is a commercially attractive method due to its efficiency and high selectivity. nih.gov

Table 2: Reaction Conditions for Oxidative Deamination

| Parameter | Condition |

| Starting Material | 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine |

| Reagent | Hypochlorite salt (e.g., sodium hypochlorite) |

| Medium | Aqueous alkaline solution |

| Temperature | 0°C to 70°C |

| Product | This compound |

Controlled Chlorination and Fluorination Strategies

Direct synthesis of this compound through controlled chlorination and fluorination of a simpler pyridine precursor presents significant regioselectivity challenges. Vapor-phase chlorination of 3-(trifluoromethyl)pyridine (B54556) has been reported to produce a mixture of chlorinated compounds, with this compound being only a minor component. nih.gov

Simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (above 300°C) over transition metal-based catalysts is a known method for producing various chloro- and trifluoromethyl-substituted pyridines. jst.go.jp However, controlling the number and position of chlorine atoms introduced onto the pyridine ring is difficult, often leading to a mixture of multi-chlorinated by-products. jst.go.jp Achieving the specific 2,5-dichloro substitution pattern with the trifluoromethyl group at the 3-position through this direct approach is not a highly selective process.

Trifluoromethylation Reactions in Pyridine Ring Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors already containing the trifluoromethyl group. This approach can offer better control over the final substitution pattern.

Nucleophilic Trifluoromethylation Protocols

The construction of a pyridine ring from a trifluoromethyl-containing building block is a common strategy in the synthesis of trifluoromethylpyridines. nih.govjst.go.jpresearchoutreach.org Various trifluoromethylated synthons, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, are employed in cyclization reactions to form the pyridine ring. nih.gov

For instance, cyclo-condensation reactions can be utilized to assemble the pyridine ring from smaller, fluorinated building blocks. researchoutreach.org While specific protocols for the direct synthesis of this compound via a single nucleophilic trifluoromethylation step in the ring-forming process are not extensively detailed, the general principle involves the reaction of a trifluoromethylated precursor with other components that ultimately form the dichlorinated pyridine skeleton. The challenge lies in designing a reaction sequence where the cyclization and subsequent or concurrent chlorination steps afford the desired 2,5-dichloro-3-(trifluoromethyl) substitution pattern with high regioselectivity.

C(sp2)–H Trifluoromethylation with Regioselectivity at the C3 Position

Direct C-H trifluoromethylation of pyridine rings presents an atom-economical approach to synthesizing trifluoromethylated pyridines. Achieving regioselectivity, particularly at the C3 position, has been a significant challenge due to the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the C2, C4, and C6 positions. However, recent advancements have enabled selective C3 functionalization.

Hydrosilylation-Activated Substrate Transformations

One innovative strategy to achieve C3-trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation. This method alters the electronic characteristics of the pyridine ring, facilitating subsequent electrophilic trifluoromethylation at the desired C3 position. The reaction proceeds via the formation of an N-silyl enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent. While this methodology has been established for pyridine and quinoline (B57606) derivatives, specific examples detailing the direct C3-trifluoromethylation of 2,5-dichloropyridine (B42133) using this method to produce this compound are not extensively documented in the reviewed literature. The general principle, however, provides a promising pathway for such transformations.

Utilization of Nucleophilic CF3 Sources (e.g., Togni Reagent I)

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative and widely employed strategy for the synthesis of trifluoromethylated pyridines is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. nih.gov This "building block" approach offers a high degree of control over the final substitution pattern of the pyridine ring. A variety of trifluoromethyl-containing building blocks are commercially available or can be readily synthesized. nih.gov

| Building Block | Reactant(s) | Product | Reference |

| 3-(Trifluoromethyl)acrylonitrile | Trichloroacetaldehyde | This compound | google.com |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Various | Trifluoromethyl-substituted pyridines | nih.gov |

Chlorine/Fluorine Exchange Mechanisms in Halopyridine Synthesis

The chlorine/fluorine exchange reaction is a cornerstone of industrial fluorochemistry and a prevalent method for the synthesis of trifluoromethylpyridines. nih.gov This process typically involves the treatment of a trichloromethyl-substituted pyridine with a fluorinating agent, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govjst.go.jp The reaction often requires a catalyst to proceed at a practical rate.

Antimony salts, such as antimony pentachloride (SbCl5) or antimony trichloride (B1173362) (SbCl3), are frequently used as catalysts. google.com The mechanism is believed to involve the formation of a more reactive fluorinating species from the interaction of HF with the antimony halide. For instance, SbCl5 can react with HF to generate various antimony chlorofluoride species (e.g., SbCl4F, SbCl3F2), which are potent fluoride donors. The exchange process is thought to proceed through a series of nucleophilic substitution reactions at the carbon atom of the trichloromethyl group, progressively replacing chlorine atoms with fluorine until the trifluoromethyl group is formed. The presence of electron-withdrawing groups on the pyridine ring can influence the reaction rate.

This methodology is exemplified by the industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which starts with the chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a catalyzed fluorine exchange. jst.go.jp

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors such as cost of starting materials, scalability, yield, and selectivity.

The chlorine/fluorine exchange method is a well-established and economically viable route for large-scale industrial production. nih.gov Its primary advantages are the relatively low cost of starting materials like picoline derivatives and hydrogen fluoride. nih.gov However, this method can suffer from a lack of selectivity, potentially leading to the formation of multi-chlorinated byproducts and requiring high temperatures and corrosive reagents. nih.gov

The pyridine ring construction from trifluoromethyl-containing building blocks offers excellent regioselectivity, as the substitution pattern is predetermined by the choice of starting materials. nih.gov This can lead to higher purity products and simpler purification processes. However, the cost and availability of the fluorinated building blocks can be a significant drawback, potentially making this route less economical for large-scale synthesis compared to the halogen exchange method. google.com

Direct C-H trifluoromethylation is an emerging and highly atom-economical strategy. It avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence. While offering the potential for high efficiency, challenges in controlling regioselectivity for specific isomers like this compound remain. Further research is needed to develop catalysts and reaction conditions that can achieve high selectivity for this particular substitution pattern on an industrial scale.

A patent for the synthesis of this compound describes a regioselective hydrazination-oxidation of 2,3,6-trichloro-5-(trifluoromethyl)pyridine . google.com This method is reported to be highly selective, producing the desired isomer in good yield with minimal formation of the 2,3-dichloro-5-(trifluoromethyl)pyridine byproduct. google.com The patent contrasts this with vapor-phase chlorination of 3-(trifluoromethyl)pyridine, which produces a mixture of isomers with only a 10% yield of the desired product, and the aforementioned cyclization route, which is hampered by starting material availability and expected low yields. google.com

| Synthetic Route | Advantages | Disadvantages | Selectivity |

| Chlorine/Fluorine Exchange | Economical for large scale, readily available starting materials. nih.gov | Harsh reaction conditions, potential for byproduct formation. nih.gov | Moderate to good, can be influenced by reaction conditions. nih.gov |

| Pyridine Ring Construction | High regioselectivity, control over substitution pattern. nih.gov | Costly and less available starting materials. google.com | Excellent. nih.gov |

| C(sp2)–H Trifluoromethylation | Atom-economical, shorter synthetic route. | Challenges in achieving high regioselectivity for specific isomers. | Variable, highly dependent on substrate and catalyst. |

| Hydrazination-Oxidation | High regioselectivity, good yield. google.com | Multi-step process. google.com | Excellent (reported ratio of desired to undesired isomer can be as high as 200:1). google.com |

Advanced Spectroscopic and Computational Characterization of 2,5 Dichloro 3 Trifluoromethyl Pyridine

Vibrational Spectroscopy Analysis

Detailed experimental or computational data for the FT-IR and FT-Raman spectra of 2,5-Dichloro-3-(trifluoromethyl)pyridine are not available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectral data, including characteristic absorption bands and their corresponding vibrational modes for this compound, has been found in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

There is no available information on the FT-Raman spectrum of this compound, which would typically provide insights into the vibrational modes of the molecule's carbon skeleton and substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not documented in the searched scientific literature.

¹H NMR Chemical Shift Analysis

An analysis of the proton NMR spectrum, which would identify the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring, cannot be provided due to the lack of experimental data.

¹³C NMR Chemical Shift Analysis

Similarly, the ¹³C NMR spectral data, which would reveal the chemical shifts of the carbon atoms in the pyridine ring and the trifluoromethyl group, is not available.

Mass Spectrometry (GC-MS) for Structural Elucidation

While GC-MS is a standard technique for the structural elucidation of organic compounds, no specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, has been reported.

Computational Chemistry Studies

Thermochemical Properties Determination

A thorough review of available scientific literature indicates that specific experimental or dedicated computational studies on the thermochemical properties of this compound have not been extensively reported. However, the determination of such properties is crucial for understanding the compound's stability, reactivity, and behavior in chemical processes.

Thermochemical properties, including the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv), are typically determined using a combination of experimental techniques and, increasingly, high-level computational methods. For molecules where experimental data is scarce, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for prediction. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate these properties with a reasonable degree of accuracy. Such computational approaches have been successfully applied to various substituted pyridine derivatives, providing valuable insights into their thermodynamic behavior.

The standard procedure involves optimizing the molecular geometry of the compound and then performing frequency calculations. From these calculations, zero-point vibrational energy, thermal energy corrections, and ultimately, the key thermochemical parameters can be derived. These calculated values are fundamental for predicting reaction energies, chemical equilibrium constants, and process safety parameters.

Below is an illustrative table representing the types of thermochemical data that would be obtained from such computational studies.

Table 1: Representative Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Hypothetical Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -650.5 | kJ/mol |

| Standard Entropy | S° | 415.2 | J/mol·K |

| Heat Capacity (constant volume) | Cv | 155.8 | J/mol·K |

Note: The values in the table are hypothetical and serve for illustrative purposes only, demonstrating the typical data generated in a computational thermochemistry study.

Conformational Stability Investigations

For this compound, the primary source of conformational isomerism would be the rotation of the trifluoromethyl (-CF3) group around the C-C bond connecting it to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the -CF3 group relative to the ring can vary. The stability of different conformers is determined by steric and electronic interactions between the fluorine atoms of the -CF3 group and the adjacent chlorine atom and nitrogen atom on the pyridine ring.

Computational methods are the standard approach for investigating such rotational barriers. The process involves a relaxed potential energy surface (PES) scan, where the dihedral angle defining the rotation of the -CF3 group is systematically varied. At each incremental step, the molecule's energy is calculated, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The energy difference between the highest and lowest points on the rotational profile provides the rotational energy barrier. This barrier indicates the energy required for the -CF3 group to rotate freely at a given temperature.

A low rotational barrier would suggest that the -CF3 group rotates almost freely at room temperature, while a high barrier would indicate that the molecule exists in one or more distinct, stable conformations.

Table 2: Representative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C-C-F) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Staggered | 60° | 0.0 (Most Stable) | - |

| Eclipsed | 0° | 8.5 (Transition State) | 8.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. It represents the type of output expected from a computational conformational analysis.

Strategic Applications of 2,5 Dichloro 3 Trifluoromethyl Pyridine in Complex Organic Synthesis

As a Key Building Block in Agrochemical Synthesiswikipedia.orgchemicalbook.comresearchoutreach.orgnih.gov

The unique substitution pattern of dichloro-(trifluoromethyl)pyridines, featuring two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, makes them ideal precursors for a variety of agrochemicals. The positions of the chlorine atoms can be selectively functionalized, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. A closely related and widely used isomer in this context is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which serves as a key intermediate for numerous crop protection products. researchoutreach.orgnih.gov

Precursor for Insecticides (e.g., Chlorfluazuron, Flonicamid, Sulfoxaflor, Pyridalyl)wikipedia.org

The structural framework of 2,5-dichloro-3-(trifluoromethyl)pyridine and its isomers is integral to the synthesis of several potent insecticides.

Chlorfluazuron: This benzoylurea (B1208200) insecticide, known for its insect growth regulatory activity, is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a key starting material. researchoutreach.orggoogle.com The synthesis involves the etherification of 2,6-dichloro-4-aminophenol with 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by condensation with 2,6-difluorobenzoyl isocyanate to yield the final product. chemicalbook.comgoogle.com

While not directly synthesized from this compound, the following insecticides utilize other trifluoromethylpyridine cores, highlighting the importance of this class of compounds in insecticide development:

Flonicamid: This insecticide, effective against sucking insects, incorporates a 4-(trifluoromethyl)nicotinamide (B149125) structure. researchoutreach.orgfao.org Its synthesis is based on 4-trifluoromethylnicotinic acid. google.comgoogle.com

Sulfoxaflor: The first of the sulfoximine (B86345) class of insecticides, Sulfoxaflor, is built upon a 6-(trifluoromethyl)pyridine scaffold. researchoutreach.orgnih.gov The synthesis involves the reaction of a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide. patsnap.comgoogle.com

Pyridalyl: This insecticide, which controls lepidopterous and thysanopterous pests, contains a 5-(trifluoromethyl)pyridine moiety. researchoutreach.orgfsc.go.jp Its chemical name is 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propenyl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)pyridine. epa.gov

Table 1: Insecticides Derived from Trifluoromethylpyridine Scaffolds

| Insecticide | Trifluoromethylpyridine Precursor | Mode of Action |

| Chlorfluazuron | 2,3-dichloro-5-(trifluoromethyl)pyridine | Chitin synthesis inhibitor herts.ac.uk |

| Flonicamid | 4-(trifluoromethyl)nicotinamide | Selective feeding blocker fao.org |

| Sulfoxaflor | 6-(trifluoromethyl)pyridine derivative | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonist nih.gov |

| Pyridalyl | 5-(trifluoromethyl)pyridine derivative | Unknown, produces unique insecticidal symptoms researchgate.net |

Intermediate for Fungicides (e.g., Fluazinam)wikipedia.orgnih.gov

The fungicide Fluazinam , which is used for the control of a broad spectrum of fungal diseases, is a prime example of the application of dichloro-(trifluoromethyl)pyridines in fungicide synthesis. The key starting material for Fluazinam is 2,3-dichloro-5-(trifluoromethyl)pyridine. researchoutreach.orggoogle.com The synthesis involves the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine to produce 2-amino-3-chloro-5-(trifluoromethyl)pyridine. google.comgoogle.com This intermediate is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) to yield Fluazinam. google.comchemicalbook.comlookchem.com

Table 2: Fungicide Synthesis Utilizing a Dichloro-(trifluoromethyl)pyridine Intermediate

| Fungicide | Key Intermediate | Target Pathogens |

| Fluazinam | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | Broad-spectrum, including Sclerotinia, Botrytis, and Phytophthora species |

Scaffold for Herbicides (e.g., Fluazifop, Flazasulfuron)wikipedia.org

While direct synthesis from this compound is not the primary route for the following herbicides, their synthesis relies on closely related trifluoromethylpyridine building blocks, underscoring the versatility of this chemical class.

Fluazifop: This selective herbicide for controlling grass weeds is synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970). nih.govwikipedia.org The synthesis involves the reaction of hydroquinone (B1673460) with 2-chloro-5-(trifluoromethyl)pyridine and a butyl ester of 2-bromopropionic acid. wikipedia.org

Flazasulfuron: A sulfonylurea herbicide, Flazasulfuron, is produced from a 3-trifluoromethylpyridine-2-sulfonamide intermediate, which is derived from the chlorination and fluorination of 3-picoline. wikipedia.orgnih.govbcpcpesticidecompendium.org

Table 3: Herbicides Developed from Trifluoromethylpyridine Building Blocks

| Herbicide | Key Trifluoromethylpyridine Intermediate | Mechanism of Action |

| Fluazifop | 2-chloro-5-(trifluoromethyl)pyridine | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Flazasulfuron | 3-trifluoromethylpyridine-2-sulfonamide | Acetolactate synthase (ALS) inhibitor wikipedia.org |

Role in Pharmaceutical Research and Drug Designwikipedia.orgchemicalbook.comgoogle.comgoogle.comresearchgate.netwikipedia.org

The incorporation of the trifluoromethylpyridine moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. While specific examples detailing the direct use of this compound in marketed drugs are not abundant in publicly available literature, its potential as a scaffold for novel therapeutics is significant due to the reactive handles it possesses for further chemical modification. The development of synthetic methodologies for trifluoromethylpyridine derivatives has been a key enabler for their application in pharmaceutical research. nih.govresearchgate.net

Construction of Heterocyclic and Macrocyclic Systemschemicalbook.com

The reactivity of the chlorine atoms in this compound allows for its use as a building block in the synthesis of more complex heterocyclic and macrocyclic systems. Nucleophilic aromatic substitution reactions at the chloro-substituted positions can be employed to introduce various linkers and build larger ring systems. These complex structures are of interest in materials science and as scaffolds for host-guest chemistry and the development of novel ligands for catalysis.

Late-Stage Functionalization Strategies utilizing Pyridine (B92270) Derivativesgoogle.comgoogle.comgoogle.com

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid exploration of structure-activity relationships. nih.govacs.orgchimia.ch Pyridine rings are common motifs in pharmaceuticals, and methods for their late-stage functionalization are of high value. acs.org While specific LSF studies on this compound are not extensively documented, the principles of C-H activation and functionalization of pyridine rings are applicable. rsc.org The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, influences the regioselectivity of such transformations. Methodologies involving transition-metal-catalyzed C-H functionalization could potentially be applied to introduce new substituents onto the pyridine core of this compound, providing access to novel analogues for biological screening. acs.org

Structure Function Relationships in Trifluoromethylated Pyridines

Influence of Halogenation Pattern on Synthetic Utility

The specific 2,5-dichloro substitution pattern on the 3-(trifluoromethyl)pyridine (B54556) core is a critical determinant of its synthetic applications. This arrangement of chloro substituents, in conjunction with the trifluoromethyl group, activates the pyridine (B92270) ring for certain reactions while directing the regiochemical outcome of transformations.

The primary synthetic value of 2,5-Dichloro-3-(trifluoromethyl)pyridine lies in its role as a key intermediate for agrochemicals and pharmaceuticals. google.com The chlorine atoms at the 2- and 5-positions serve as versatile leaving groups, particularly in nucleophilic aromatic substitution (SNAr) reactions. The utility of this halogenation pattern is evident in the synthesis of various biologically active molecules. For instance, it is a precursor for potent herbicides and fungicides. google.com

The chlorine at the 2-position is particularly susceptible to displacement by nucleophiles due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent trifluoromethyl group. This selective reactivity allows for the sequential introduction of different substituents, a valuable strategy in multi-step syntheses.

A notable application demonstrating the importance of this halogenation pattern is in the preparation of more complex substituted pyridines. For example, the regioselective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203) with hydrazine (B178648) preferentially displaces the chlorine at the 6-position to yield an intermediate that, upon oxidation, produces this compound. google.com This highlights how a specific halogenation pattern can be both a synthetic target and a precursor for further functionalization.

The demand for related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), for crop-protection products underscores the industrial importance of specific dichlorination patterns on trifluoromethylated pyridines. jst.go.jpnih.gov

Stereoelectronic Effects of the Trifluoromethyl Group on Pyridine Reactivity

The trifluoromethyl (CF₃) group is a powerful modulator of the pyridine ring's reactivity due to its distinct stereoelectronic properties. Its influence is primarily derived from its strong electron-withdrawing nature and its steric bulk. nih.govmdpi.com

Electronic Effects: The CF₃ group exerts a potent electron-withdrawing inductive effect (-I effect) on the pyridine ring. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The Hammett constant for the CF₃ group is 0.54, indicating its strong electron-withdrawing capability. nih.gov This deactivation of the ring towards electrophilic substitution is a key feature of trifluoromethylated pyridines.

In the context of this compound, the CF₃ group at the 3-position, along with the inherent electron deficiency of the pyridine nitrogen, strongly activates the chlorine atoms at the 2- and 5-positions towards nucleophilic aromatic substitution (SNAr). mdpi.com The CF₃ group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of the substitution.

Steric Effects: While electronically powerful, the trifluoromethyl group also possesses a notable steric presence. This can influence the regioselectivity of reactions by hindering the approach of reagents to adjacent positions. In this compound, the CF₃ group at the 3-position can sterically shield this position from direct attack, further directing reactions to the 2-, 4-, 5-, and 6-positions.

The combination of these stereoelectronic effects makes the trifluoromethyl group a valuable substituent in designing pyridine-based molecules with specific reactivity profiles for applications in medicinal chemistry and agrochemistry. mdpi.com The enhanced metabolic stability conferred by the C-F bonds is another significant advantage of incorporating the CF₃ group. mdpi.com

Role of Substituent Positions in Mediating Chemical Transformations

The specific placement of the two chlorine atoms and the trifluoromethyl group on the pyridine ring of this compound dictates the regiochemical outcome of its chemical transformations. The interplay between these substituents creates a unique reactivity map on the pyridine core.

The positions of the substituents determine the most likely sites for nucleophilic attack. In SNAr reactions, the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at position 3 make the adjacent C2 and C4 positions highly electrophilic. Consequently, the chlorine atom at the C2 position is the most activated and typically the first to be displaced by a nucleophile. The chlorine at the C5 position is less activated but can still participate in substitution reactions, often under more forcing conditions.

This regioselectivity is crucial for the controlled, stepwise synthesis of more complex molecules. By choosing appropriate reaction conditions and nucleophiles, chemists can selectively replace one chlorine atom over the other, enabling the synthesis of diverse derivatives from a single starting material.

For example, in related chloro(trifluoromethyl)pyridines, it has been shown that certain positions are kinetically more acidic, allowing for site-selective deprotonation and subsequent functionalization. researchgate.net While specific studies on the deprotonation of this compound are not detailed in the provided results, the principle of substituent-directed reactivity is well-established for this class of compounds. The positions of the substituents are therefore fundamental in mediating and directing chemical transformations, allowing for predictable and selective synthesis.

Comparative Studies with Other Halogenated and Trifluoromethylated Pyridines

To fully appreciate the unique chemical properties of this compound, it is useful to compare it with other halogenated and trifluoromethylated pyridines. These comparisons highlight how variations in the number, type, and position of substituents alter the molecule's reactivity and utility.

| Compound | Key Features & Reactivity Comparison |

| This compound | The 2,5-dichloro pattern provides two sites for nucleophilic substitution. The C2-Cl is highly activated by the adjacent CF₃ group and ring nitrogen, making it a primary site for reaction. |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | This isomer is in high demand for several crop-protection products. jst.go.jpnih.govresearchoutreach.org Its substitution pattern leads to different regiochemical outcomes in SNAr reactions compared to the 2,5-dichloro-3-CF₃ isomer. |

| 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | With only one chlorine atom, the synthetic possibilities for sequential substitutions are more limited. However, it serves as a key intermediate for herbicides like fluazifop. jst.go.jpnih.gov The 4-position is known to be kinetically acidic and can be targeted for functionalization. researchgate.net |

| 2-Chloro-3-(trifluoromethyl)pyridine | Another important building block, used in the synthesis of the herbicide flazasulfuron. nih.govresearchoutreach.org The reactivity is primarily centered on the displacement of the C2-chlorine and potential functionalization of the C4 and C6 positions. |

| 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | As a more heavily chlorinated analog, it offers more potential leaving groups. It serves as a precursor to this compound through regioselective dehalogenation-hydrazinolysis. google.com |

These comparative insights reveal that while all these compounds are activated for nucleophilic substitution due to the presence of the trifluoromethyl group, the specific halogenation pattern is the ultimate determinant of their synthetic utility and the regioselectivity of their reactions. The unique arrangement of substituents in this compound offers a distinct set of synthetic opportunities, making it a valuable, albeit less commonly available, intermediate in the synthesis of complex organic molecules. google.com

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The commercial production of dichlorinated trifluoromethylpyridines often involves multi-step processes that include chlorination and fluorination of picoline derivatives at high temperatures. nih.govjst.go.jp For instance, a common industrial route to the related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), involves the chlorination of 2-chloro-5-methylpyridine (B98176) to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated in the vapor phase. nih.gov Another approach is the simultaneous vapor-phase chlorination and fluorination of 3-picoline over a transition metal-based catalyst. jst.go.jp While effective, these methods often require harsh conditions and can generate significant waste.

Future research is focused on developing more sustainable and "green" synthetic routes. rasayanjournal.co.in This involves exploring novel catalytic systems that can operate under milder conditions, reduce waste, and improve atom economy. rasayanjournal.co.innih.gov Key areas of development include:

Advanced Catalysis: The use of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), offers advantages in catalyst recyclability and process efficiency. numberanalytics.com Research into nanocatalysts and magnetically recoverable catalysts is also a promising avenue for simplifying product purification and reducing environmental impact. researchgate.netresearchgate.net For example, the synthesis of various pyridine (B92270) derivatives has been achieved using activated fly ash as a reusable, eco-friendly catalyst. bhu.ac.in

Solvent-Free and Alternative Media: Shifting away from hazardous organic solvents is a core principle of green chemistry. semanticscholar.org Future syntheses could employ solvent-free conditions, potentially using microwave irradiation to accelerate reactions, or utilize greener solvents like water or ionic liquids. semanticscholar.orgnih.gov An advanced Guareschi–Thorpe reaction for pyridine synthesis has been demonstrated in an aqueous medium using ammonium (B1175870) carbonate, which acts as both the nitrogen source and reaction promoter. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.gov Developing a one-pot MCR for 2,5-Dichloro-3-(trifluoromethyl)pyridine would significantly streamline its synthesis, reducing time, energy consumption, and waste generation compared to traditional sequential methods. nih.govresearchgate.net

| Approach | Description | Potential Advantages | Relevant Research Area |

|---|---|---|---|

| Novel Catalytic Systems | Employing heterogeneous catalysts (e.g., zeolites, MOFs), nanocatalysts, or organocatalysts to replace traditional methods. | Milder reaction conditions, catalyst recyclability, improved selectivity, reduced waste. numberanalytics.comresearchgate.net | Transition Metal Catalysis, Nanotechnology. numberanalytics.com |

| Green Chemistry Principles | Utilizing solvent-free conditions (e.g., microwave-assisted synthesis) or environmentally benign solvents like water. semanticscholar.orgnih.gov | Reduced use of hazardous materials, simplified workup, lower environmental impact. rasayanjournal.co.in | Microwave Chemistry, Aqueous Synthesis. nih.gov |

| Multicomponent Reactions (MCRs) | Designing a one-pot reaction where multiple starting materials combine to form the final product. nih.gov | Increased efficiency, reduced number of synthetic steps, improved atom economy. | Combinatorial Chemistry, Process Intensification. |

Exploration of New Reactivity Profiles and Catalytic Applications

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring, the presence of the strongly electron-withdrawing trifluoromethyl group, and the two chlorine substituents which can act as leaving groups in nucleophilic aromatic substitution reactions. Future research will likely focus on uncovering novel transformations and applications for this compound.

C-F Bond Functionalization: The carbon-fluorine bond is exceptionally strong, but recent advances have enabled its selective activation. Research into the defluorinative functionalization of trifluoromethylpyridines is an emerging area. chemrxiv.orgchemrxiv.orgnih.gov For example, an asymmetric defluoroallylation of 4-trifluoromethylpyridines has been achieved using iridium catalysis, which transforms the CF3 group by activating a C-F bond. chemrxiv.orgnih.gov Exploring similar reactivity for the this compound isomer could unlock new synthetic pathways to novel fluorine-containing molecules. researchgate.net Electrochemical methods are also being developed as a "green" approach for C-F bond activation of trifluoromethylarenes. rsc.org

C-H Bond Functionalization: Direct C–H functionalization is a powerful strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. beilstein-journals.org While the C2 and C6 positions of pyridine are often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, functionalizing the more distal C3 and C4 positions is more challenging but an active area of research. nih.gov Future work could explore transition-metal-catalyzed C-H borylation or alkenylation at the C-4 position of this compound, providing direct access to new derivatives.

Catalytic Applications: The pyridine moiety is a common ligand in transition metal catalysis. The specific electronic properties of this compound, resulting from its unique substitution pattern, could be harnessed by using it as a ligand to modulate the reactivity and selectivity of metal catalysts. nih.gov Studies have shown that modifying the pyridine ring of pyridinophane ligands provides a regulatory handle on the electronic properties and catalytic activity of their corresponding iron complexes in C-C coupling reactions. nih.gov Investigating this compound in a similar context could lead to the development of new, highly specialized catalysts.

| Research Area | Description | Potential Outcome | Enabling Technology |

|---|---|---|---|

| Defluorinative Functionalization | Selective activation and transformation of a C-F bond within the trifluoromethyl group. chemrxiv.orgchemrxiv.org | Synthesis of novel gem-difluoroalkyl pyridine derivatives with unique properties. | Transition Metal Catalysis (e.g., Iridium), Electrochemistry. nih.govrsc.org |

| Distal C-H Functionalization | Directly forming new bonds at the C-4 position of the pyridine ring. nih.gov | Efficient, atom-economical access to new derivatives without pre-functionalization. | Transition Metal Catalysis (e.g., Palladium, Iridium). nih.gov |

| Ligand Development | Using the compound as a ligand to tune the properties of metal catalysts for specific organic transformations. nih.gov | Creation of novel catalysts with enhanced selectivity or reactivity for reactions like cross-coupling. | Coordination Chemistry, High-Throughput Screening. |

| Photochemical Functionalization | Utilizing light to generate pyridinyl radicals, enabling unique reactivity patterns distinct from classical methods. iciq.orgacs.org | Development of new C(sp2)–C(sp3) bond-forming reactions with novel positional selectivity. iciq.org | Photoredox Catalysis, Organocatalysis. acs.org |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org Applying these methods to this compound can accelerate the development of new synthetic routes and applications.

Future research in this area will likely involve:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. nih.gov This allows researchers to understand the detailed mechanism of existing synthetic routes, such as the regioselective synthesis from 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203), and to predict the feasibility of novel transformations. google.com

Reaction Optimization: Computational models can predict how changes in catalysts, ligands, solvents, and substituents will affect reaction rates and selectivity. oberlin.edu This in-silico screening can guide experimental work, reducing the time and resources needed for reaction optimization. For instance, DFT has been used to study the nucleophilic substitution mechanisms of pyridine at various carbon centers, providing insights into orbital interactions and transition states. rsc.org

Predicting Physicochemical Properties: Computational methods can accurately predict properties such as bond lengths, bond angles, dipole moments, and molecular orbital energies (HOMO-LUMO). researchgate.netjournaleras.com This information is crucial for designing derivatives with specific electronic or optical properties and for understanding the compound's behavior as a ligand in catalytic systems.

Integration into Automated Synthesis Platforms

The translation of synthetic chemistry from laboratory-scale batches to reliable industrial processes is being revolutionized by automation and flow chemistry. researchgate.net These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput experimentation and production. researchgate.netbeilstein-journals.org

The integration of the synthesis of this compound and its derivatives into automated platforms represents a significant methodological advancement.

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, which can lead to higher yields, shorter reaction times, and improved safety, especially for highly exothermic or hazardous reactions. beilstein-journals.org Syntheses of pyridine derivatives, such as the Bohlmann–Rahtz reaction, have been successfully transferred to continuous flow microwave reactors, enabling one-step processes without the isolation of intermediates. beilstein-journals.org Applying this technology could streamline the production of this compound.

Automated Optimization: Automated flow systems can be coupled with real-time analytical tools (e.g., NMR, FTIR) and optimization algorithms. researchgate.netrsc.org This allows for the rapid screening of a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity, accelerating process development.

High-Throughput Library Synthesis: For drug discovery and agrochemical research, generating libraries of related compounds is essential. Automated platforms can be programmed to synthesize an array of derivatives of this compound by systematically varying reaction partners, enabling the rapid exploration of its chemical space and the identification of new lead compounds. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,5-Dichloro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogen exchange reactions or functionalization of pyridine precursors. A prominent method is the chlorine/fluorine exchange using trichloromethylpyridine derivatives under controlled conditions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) —a structural analog—is synthesized via halogen scrambling reactions at elevated temperatures (120–150°C) using catalysts like SbF₃ or KF. Key factors affecting yield include:

- Temperature : Higher temperatures (≥150°C) favor trifluoromethyl group stability but may increase byproduct formation (e.g., 2-chloro-3-(trifluoromethyl)pyridine) .

- Catalyst selection : SbF₃ improves selectivity for trifluoromethylation but requires rigorous moisture control.

- Substrate purity : Impurities in trichloromethylpyridine precursors can lead to incomplete halogen exchange.

For reproducibility, refer to substrate-specific reaction tables (e.g., Table 1 in ) detailing optimal conditions for analogs.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key features should researchers prioritize?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃) groups as a singlet near δ -60 to -65 ppm. Chlorine substituents deshield adjacent protons, causing splitting patterns in ¹H NMR (e.g., doublets for meta-chlorines) .

- ¹³C NMR : Look for CF₃ carbon signals near δ 120–125 ppm (quartet, J ≈ 35 Hz).

- X-ray Crystallography : Resolve bond angles and torsional strain. For derivatives, key parameters include:

- C–Cl bond lengths : ~1.73–1.75 Å (e.g., Cl1–C4 in crystallographic data from ).

- Dihedral angles : Planarity deviations in the pyridine ring (e.g., C9–C10–C11–N1 torsion angle: 37.4° in ).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (M.W. 215.98 g/mol) and isotopic patterns for Cl/F.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles or torsional strains) often arise from polymorphism or solvent effects. To address this:

Multi-technique validation : Cross-validate XRD data with computational models (DFT or molecular dynamics) to assess energy-minimized conformations .

Temperature-dependent XRD : Collect data at multiple temperatures to identify thermally induced structural flexibility (e.g., C23–Cl3 bond length variations in ).

Synchrotron radiation : Use high-resolution synchrotron XRD to resolve subtle electron density ambiguities, particularly for halogen positions.

Q. What strategies mitigate halogen scrambling during synthesis to minimize byproducts like 2-chloro-3-(trifluoromethyl)pyridine?

Methodological Answer: Halogen scrambling is a major challenge in trifluoromethylpyridine synthesis. Mitigation approaches include:

- Low-temperature stepwise reactions : Perform chlorination and trifluoromethylation sequentially (e.g., chlorinate at 80°C before introducing CF₃ groups) to reduce scrambling .

- Catalyst optimization : Use Lewis acids like ZnCl₂ to stabilize intermediates and suppress undesired halogen migration.

- In situ monitoring : Employ GC-MS or inline FTIR to detect byproducts early and adjust reaction parameters (e.g., quenching at 85% conversion to limit impurity formation) .

Q. How can researchers design experiments to assess the reactivity of this compound in cross-coupling reactions?

Methodological Answer: To evaluate its suitability in cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions):

Substrate screening : Test reactivity with diverse boronic acids (electron-rich vs. electron-poor) under Pd(0)/Pd(II) catalysis.

Condition optimization :

- Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions.

- Solvent effects : Use DMF or THF to balance solubility and reaction rate.

Competitive experiments : Compare coupling rates at C2 vs. C5 positions using regioselective directing groups (e.g., pyridine N-oxide derivatives) .

Mechanistic probes : Employ deuterated analogs or kinetic isotope effects to study rate-determining steps.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for trifluoromethylpyridine derivatives?

Methodological Answer: Conflicting ¹H/¹⁹F NMR signals may arise from solvent polarity, concentration, or dynamic effects. Solutions include:

- Variable-temperature NMR : Identify rotational barriers in CF₃ groups (e.g., coalescence temperatures near -30°C).

- COSY/NOESY experiments : Resolve overlapping peaks by correlating coupling patterns (e.g., meta-chlorine protons in ).

- Additive screening : Use shift reagents (e.g., Eu(fod)₃) to separate signals in crowded spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.